molecular formula C11H20O2 B2573353 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol CAS No. 2248394-70-7

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol

Cat. No.: B2573353
CAS No.: 2248394-70-7
M. Wt: 184.279
InChI Key: HBXSZUWIFAKTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxaspiro[35]nonan-7-yl)propan-1-ol is a chemical compound with the molecular formula C11H20O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a nonane ring

Preparation Methods

The synthesis of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spiro ring. Subsequent functionalization steps, such as reduction or substitution reactions, are employed to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity .

Scientific Research Applications

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The spirocyclic structure can provide unique binding properties, enhancing selectivity and potency. Molecular targets and pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Comparison with Similar Compounds

2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can be compared with other spirocyclic compounds, such as:

    2-Oxaspiro[3.5]nonan-7-ol: Similar structure but lacks the propanol group, affecting its reactivity and applications.

    (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol: A stereoisomer with different spatial arrangement, influencing its biological activity and interactions.

    (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol:

These comparisons highlight the uniqueness of 2-(6-Oxaspiro[3

Properties

IUPAC Name

2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXSZUWIFAKTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.